molecular formula C10H13BrN2O B13607983 2-Bromo-4-(piperazin-1-yl)phenol

2-Bromo-4-(piperazin-1-yl)phenol

Katalognummer: B13607983
Molekulargewicht: 257.13 g/mol
InChI-Schlüssel: HCONNSWOQKEJRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(piperazin-1-yl)phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(piperazin-1-yl)phenol typically involves the reaction of 2-bromo-4-nitrophenol with piperazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The nitro group is then reduced to an amine, which can be further functionalized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(piperazin-1-yl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, modulating their activity. This compound may also inhibit certain enzymes, leading to its antimicrobial and antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-4-(4-bromophenyl)piperazine: Similar structure but with an additional bromine atom on the phenyl ring.

    4-(Piperazin-1-yl)phenol: Lacks the bromine atom, which can affect its reactivity and biological activity.

    2-Chloro-4-(piperazin-1-yl)phenol: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-Bromo-4-(piperazin-1-yl)phenol is unique due to the presence of both the bromine atom and the piperazine ring, which confer specific chemical and biological properties. The bromine atom can participate in various substitution reactions, while the piperazine ring can interact with biological targets, making this compound versatile for different applications .

Eigenschaften

Molekularformel

C10H13BrN2O

Molekulargewicht

257.13 g/mol

IUPAC-Name

2-bromo-4-piperazin-1-ylphenol

InChI

InChI=1S/C10H13BrN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI-Schlüssel

HCONNSWOQKEJRK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.